5-Fluoro-2-hydroxy-4-methylbenzaldehyde 5-Fluoro-2-hydroxy-4-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1417996-98-5
VCID: VC6065693
InChI: InChI=1S/C8H7FO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3
SMILES: CC1=CC(=C(C=C1F)C=O)O
Molecular Formula: C8H7FO2
Molecular Weight: 154.14

5-Fluoro-2-hydroxy-4-methylbenzaldehyde

CAS No.: 1417996-98-5

Cat. No.: VC6065693

Molecular Formula: C8H7FO2

Molecular Weight: 154.14

* For research use only. Not for human or veterinary use.

5-Fluoro-2-hydroxy-4-methylbenzaldehyde - 1417996-98-5

Specification

CAS No. 1417996-98-5
Molecular Formula C8H7FO2
Molecular Weight 154.14
IUPAC Name 5-fluoro-2-hydroxy-4-methylbenzaldehyde
Standard InChI InChI=1S/C8H7FO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3
Standard InChI Key LLHKBQUZWJJWHH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1F)C=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Structural Features

5-Fluoro-2-hydroxy-4-methylbenzaldehyde has the molecular formula C₈H₇FO₂, corresponding to a molecular weight of 154.14 g/mol . Its structure features:

  • A benzene ring with three substituents:

    • A hydroxyl (-OH) group at the 2-position

    • A methyl (-CH₃) group at the 4-position

    • A fluorine atom at the 5-position

  • An aldehyde (-CHO) functional group at the 1-position

The SMILES notation (CC1=CC(=C(C=C1F)C=O)O) and InChIKey (LLHKBQUZWJJWHH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Spectroscopic Predictions

While experimental NMR or IR data are unavailable, computational predictions based on analogous compounds suggest:

  • ¹H NMR: A deshielded aldehyde proton (~9.8–10.2 ppm), aromatic protons split into distinct multiplets due to fluorine coupling, and a singlet for the methyl group (~2.3 ppm) .

  • ¹³C NMR: Characteristic signals for the aldehyde carbon (~190–195 ppm), fluorinated aromatic carbons (~110–150 ppm with JCF coupling), and the methyl carbon (~20–25 ppm) .

Synthesis and Reactivity

Friedel-Crafts Acylation

Starting from 4-methylphenol:

  • Fluorination: Directed ortho-fluorination using Selectfluor® or electrophilic fluorinating agents.

  • Formylation: Vilsmeier-Haack reaction to introduce the aldehyde group at the activated para position relative to the hydroxyl group .

Bromination/Cross-Coupling

Adapting methods from benzoxathiazine synthesis :

  • Brominate 2-hydroxy-4-methylbenzaldehyde at the 5-position.

  • Perform Ullmann-type coupling with a fluorinating agent (e.g., CuF₂).

Reactivity Profile

Key reactive sites:

  • Aldehyde group: Participates in condensation reactions (e.g., formation of Schiff bases).

  • Hydroxyl group: Capable of O-alkylation or serving as a chelating site for metal coordination.

  • Fluorine atom: May influence electronic properties and metabolic stability in pharmaceutical applications.

Physicochemical Properties

Predicted and Comparative Data

Property5-Fluoro-2-hydroxy-4-methylbenzaldehyde 2-Hydroxy-4-methylbenzaldehyde 5-Fluoro-2-hydroxy-3-methylbenzaldehyde
Molecular Weight (g/mol)154.14136.15154.14
Melting Point (°C)Not reported58–6144–49
Boiling Point (°C)Not reported219.5Not reported
Predicted CCS [M+H]+ (Ų)129.3
LogP (Calculated)~1.8 (est.)2.07~1.9 (est.)

Collision Cross Section (CCS) Predictions

Ion mobility spectrometry predictions for adducts :

Adductm/zCCS (Ų)
[M+H]+155.05029129.3
[M+Na]+177.03223142.2
[M-H]-153.03573129.6

These values aid in mass spectrometry-based identification, particularly in untargeted metabolomics studies.

Research Applications and Future Directions

Pharmaceutical Intermediate

Fluorinated benzaldehydes serve as precursors for:

  • Kinase Inhibitors: Fluorine enhances binding affinity to ATP pockets.

  • Antimicrobial Agents: Hydroxyl and aldehyde groups enable metal chelation in bacterial iron uptake systems .

Materials Science

Potential uses include:

  • Luminescent Materials: As ligands in europium(III) complexes for OLEDs.

  • Polymer Stabilizers: Radical-scavenging capacity from the phenolic hydroxyl group.

Knowledge Gaps and Research Needs

  • Experimental Characterization: Priority areas include X-ray crystallography and solvent-dependent NMR studies.

  • Green Synthesis: Develop catalytic fluorination methods to improve atom economy.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

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